molecular formula C6H15NO2 B155320 2-[2-(Dimethylamino)ethoxy]ethanol CAS No. 1704-62-7

2-[2-(Dimethylamino)ethoxy]ethanol

Cat. No. B155320
CAS RN: 1704-62-7
M. Wt: 133.19 g/mol
InChI Key: YSAANLSYLSUVHB-UHFFFAOYSA-N
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Description

Synthesis and Characterization

The synthesis of compounds based on 2-[2-(dimethylamino)ethoxy]ethanol involves direct quaternization with different alkyl bromides, as demonstrated in the preparation of cationic surfactants. The chemical structures of these surfactants were confirmed using proton nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR), ensuring the accuracy of the synthesis process .

Molecular Structure Analysis

Molecular dynamics simulations have been used to develop a multipurpose force field for 2-(dimethylamino)ethanol (DMEA), with ab initio computations confirming the molecule's preference for forming intramolecular hydrogen bonds. This structural tendency leads to the formation of low-dimensional structures such as linear and bifurcated chains in the liquid phase .

Chemical Reactions Analysis

The reactivity of 2-dimethylaminoethanol has been studied in reactions with various compounds. For instance, it reacts with 1,2-epoxyoctane to form a quaternary ammonium compound, which exhibits stability at lower temperatures but decomposes at higher temperatures to yield a variety of products . Additionally, 2-(N,N-Dimethylamino)ethanol can replace certain groups in silacyclobutanes to form dimethylaminoethoxy derivatives .

Physical and Chemical Properties Analysis

The critical micelle concentrations of surfactants based on 2-(2-(dimethylamino)ethoxy)ethanol have been estimated using surface tension and conductometric measurements, revealing hydrophobic and temperature-dependent surface parameters. Thermodynamic parameters indicate a preference for adsorption at interfaces rather than aggregation in micelles . Experimental density data for binary liquid mixtures containing 2-(dimethylamino)ethyl methacrylate and various alcohols have been measured, with results fitting the Tait–Tammann equation and used to calculate properties such as isothermal compressibility, thermal expansion coefficient, and internal pressure . The phase equilibrium properties of binary aqueous solutions of 2-[2-(dimethylamino)ethoxy]ethanol have been studied, with vapour pressures measured and excess Gibbs functions calculated, indicating negative deviations in Gibbs energy for the mixtures .

Applications and Case Studies

The synthesized surfactants based on 2-(2-(dimethylamino)ethoxy)ethanol have been evaluated as biocides, with one surfactant showing maximum antibiotic effect against gram-positive and negative bacteria, and another demonstrating higher antifungal activity than the reference drug . These findings highlight the potential of these compounds in medical and industrial applications.

Scientific Research Applications

  • Phase Equilibrium Properties :

    • Research has shown that the vapor pressures of binary mixtures including 2-[2-(dimethylamino)ethoxy]ethanol with water were measured, providing valuable data for understanding the phase equilibrium properties of these solutions (Belabbaci et al., 2011).
  • Chemical Reactions and Synthesis :

    • The compound has been used in reactions of alkoxy and amino derivatives of silacyclobutane, showing its utility in the formation of dimethylaminoethoxy derivatives (Pestunovich et al., 2006).
    • It has also been involved in the asymmetric synthesis of certain enantiomers, demonstrating its role in stereoselective synthesis routes (Philippo et al., 1997).
  • Surfactant Synthesis and Characterization :

    • A study focused on synthesizing cationic surfactants based on 2-(2-(dimethyl amino) ethoxy) ethanol, exploring their physiochemical, thermodynamic properties, and biocidal efficacy (Shaban et al., 2016).
  • Memory Enhancement Research :

    • In a study exploring the effects on memory in mice, derivatives of this compound were synthesized and evaluated, indicating potential applications in cognitive enhancement (Li Ming-zhu, 2007).
  • Silicon Phthalocyanine Synthesis :

    • Research on novel axially disubstituted non-aggregated silicon phthalocyanines utilized 2-[2-(dimethylamino)ethoxy]ethanol as an axial ligand, contributing to advancements in phthalocyanine chemistry (Bıyıklıoğlu & Çakır, 2012).
  • Dissociation Constants and Amine Studies :

    • A study determined the dissociation constants of protonated amines including 2-[2-(dimethylamino)ethoxy]ethanol in water, providing important data for understanding the behavior of these compounds in aqueous solutions (Simond et al., 2012).
  • Desulfurization Process Applications :

    • The compound was used in desulfurization processes, demonstrating its potential in environmental applications, especially in removing sulfur content from model oil (Li et al., 2012).
  • CO2 Adsorption Studies :

    • Research has been conducted on the absorption of CO2 in solutions containing 2-[2-(Dimethylamino)ethoxy]ethanol, indicating its potential use in carbon capture technologies (Huang et al., 2019).
  • Photodynamic Therapy for Cancer :

    • The compound has been studied in the context of photodynamic therapy for cancer, particularly in the synthesis of water-soluble cationic zinc phthalocyanines, a promising area for cancer treatment (Çakır et al., 2013).

Safety And Hazards

“2-[2-(Dimethylamino)ethoxy]ethanol” is considered a hazardous substance. It is flammable and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment is advised .

Future Directions

The future directions of “2-[2-(Dimethylamino)ethoxy]ethanol” research could involve further investigation of its properties, particularly its CO2 equilibrium solubility at different temperatures and CO2 partial pressures . It could also involve exploring its potential uses in other applications, such as the preparation of low-density packaging foams .

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-7(2)3-5-9-6-4-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAANLSYLSUVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40021-80-5
Record name Poly(oxy-1,2-ethanediyl), α-[2-(dimethylamino)ethyl]-ω-hydroxy-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1027427
Record name 2-[2-(Dimethylamino)ethoxy]ethanol
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-(dimethylamino)ethoxy]-
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Product Name

2-[2-(Dimethylamino)ethoxy]ethanol

CAS RN

1704-62-7
Record name 2-[2-(Dimethylamino)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(2-Dimethylaminoethoxy)ethanol
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Record name 2-[2-(DIMETHYLAMINO)ETHOXY]ETHANOL
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Record name Ethanol, 2-[2-(dimethylamino)ethoxy]-
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Record name 2-[2-(Dimethylamino)ethoxy]ethanol
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Record name 2-[2-(dimethylamino)ethoxy]ethanol
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Record name 2-(2-(DIMETHYLAMINO)ETHOXY)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
SM Shaban, AS Fouda, SM Rashwan… - Journal of Molecular …, 2016 - Elsevier
Three newly cationic surfactants based on 2-(2-(dimethyl amino) ethoxy) ethanol were prepared through direct quaternization with different alkyl bromide. The chemical structures of the …
Number of citations: 38 www.sciencedirect.com
AS Fouda, SM Rashwan, SM Shaban… - Egyptian journal of …, 2018 - Elsevier
Corrosion inhibition of a novel cationic surfactant namely, N-(2-(2-hydroxyethoxy)ethyl)-N,N-dimethyldodecan-1-aminium bromide (HEDDB) was evaluated as a corrosion inhibitor for …
Number of citations: 33 www.sciencedirect.com
X Zhong, C Li, X Hu, R Zhang - Separation and Purification Technology, 2023 - Elsevier
Amine-based post-combustion capture is considered an effective method to control CO 2 emissions from industrial flue gases, but some improvements are still needed for its …
Number of citations: 2 www.sciencedirect.com
A Belabbaci, I Mokbel, AA Kaci, J Jose… - The Journal of Chemical …, 2011 - Elsevier
The vapour pressures of (benzylamine+water), {1,2-bis(2-aminoethoxy)ethane+water}, or {2-[2-(dimethylamino)ethoxy]ethanol+water} binary mixtures, and pure 2-[2-(dimethylamino)…
Number of citations: 11 www.sciencedirect.com
G Liang - International Journal of Electrochemical Science, 2021 - Elsevier
The objectives of this research were to see how the concentration of 2-[2-(dimethylamino)ethoxy] ethanol (DMEE) as an inhibitor, as well as temperature, affected the corrosion rate of …
Number of citations: 3 www.sciencedirect.com
Z Bıyıklıoğlu, M Durmuş, H Kantekin - Journal of Photochemistry and …, 2011 - Elsevier
The new peripherally and non-peripherally tetra-2-[2-(dimethylamino)ethoxy]ethoxy substituted zinc (II) phthalocyanine complexes (2 and 4) and their quaternized amphiphilic …
Number of citations: 76 www.sciencedirect.com
Z Bıyıklıoğlu - Synthetic Metals, 2012 - Elsevier
In this study, novel metal-free 2, cobalt 3 and copper 4 phthalocyanines were synthesized and characterized for the first time. These new phthalocyanines 2–4 were converted into water-…
Number of citations: 31 www.sciencedirect.com
X Zhong, C Li, X Hu, R ZHANG - 2022 - europepmc.org
The equilibrium CO2 solubility of 2-[2-(dimethylamino) ethoxy] ethanol (DMAEE) was investigated at the temperature range of 298.15-323.15 K with the CO2 partial pressure from 5.0 to …
Number of citations: 2 europepmc.org
Z Bıyıklıoğlu, D Çakır - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
This paper describes the synthesis, spectroscopic characterization of a range of new axially-disubstituted silicon phthalocyanines with 2-[2-(dimethylamino)ethoxy] or 2-[2-(1,4,7,10,13-…
Number of citations: 38 www.sciencedirect.com
K Espinosa, J Schmitz, JJ Fitzhenry, M Beck… - The FASEB …, 2022 - Wiley Online Library
Tertiary amine catalysts (TACs) are essential organic molecules used in polyurethane manufacturing. Synthesis of these chemicals involves the use of catalytic transition metals at high …
Number of citations: 3 faseb.onlinelibrary.wiley.com

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